2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane: Similar structure but lacks the ethoxy group.
2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane: Contains an isopropoxy group instead of a methylsulfanyl group.
Uniqueness
2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is unique due to its combination of a phenoxy group, a methylsulfanyl group, and an oxirane ring. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
53936-80-4 |
---|---|
Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-[[4-(2-methylsulfanylethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H16O3S/c1-16-7-6-13-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 |
InChI Key |
BPUHADYDLABISX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.